[2-oxo-2-(1-phenylethylamino)ethyl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
Overview
Description
[2-oxo-2-(1-phenylethylamino)ethyl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as methoxetamine or MXE and belongs to the class of dissociative anesthetics.
Mechanism of Action
The mechanism of action of [2-oxo-2-(1-phenylethylamino)ethyl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate involves its ability to bind to and block the NMDA receptor in the brain. This receptor is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, MXE produces dissociative effects such as hallucinations, altered sensory perception, and loss of consciousness.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and can vary depending on the dose and route of administration. Some of the effects observed in animal studies include increased locomotor activity, altered heart rate and blood pressure, and changes in body temperature. MXE has also been shown to produce neurotoxic effects in some studies, particularly at high doses.
Advantages and Limitations for Lab Experiments
One of the main advantages of using [2-oxo-2-(1-phenylethylamino)ethyl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate in lab experiments is its ability to produce dissociative effects similar to other dissociative anesthetics such as ketamine. This makes it a useful tool for studying the mechanisms of action of this class of drugs. However, MXE is a relatively new compound, and there is still much that is unknown about its effects on the brain and body. Additionally, there are concerns about its potential for abuse and addiction, which could limit its use in research.
Future Directions
There are several future directions for research on [2-oxo-2-(1-phenylethylamino)ethyl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate. One area of interest is its potential as a treatment for depression and anxiety disorders. Another potential application is in the field of pain management, as MXE has been shown to produce analgesic effects in animal studies. Additionally, there is a need for further research into the long-term effects of MXE on the brain and body, particularly in relation to its potential for neurotoxicity and addiction. Finally, there is a need for more studies to determine the optimal dose and route of administration for this compound in scientific research.
Scientific Research Applications
The potential applications of [2-oxo-2-(1-phenylethylamino)ethyl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate in scientific research are numerous. One of the most significant applications is in the field of neuroscience, where it has been used to study the mechanisms of action of dissociative anesthetics. MXE has also been used in pharmacological research to investigate its effects on the central nervous system, particularly in relation to its potential as a treatment for depression and anxiety disorders.
properties
IUPAC Name |
[2-oxo-2-(1-phenylethylamino)ethyl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-15(17-8-6-5-7-9-17)23-20(24)14-29-21(25)11-10-16-12-18(26-2)22(28-4)19(13-16)27-3/h5-13,15H,14H2,1-4H3,(H,23,24)/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLVAKHTOVQVSL-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)COC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701325321 | |
Record name | [2-oxo-2-(1-phenylethylamino)ethyl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701325321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
54.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID85269583 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
729574-89-4 | |
Record name | [2-oxo-2-(1-phenylethylamino)ethyl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701325321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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